3-Methoxy-4-(oxetan-3-yloxy)benzoic acid

Übersicht

Beschreibung

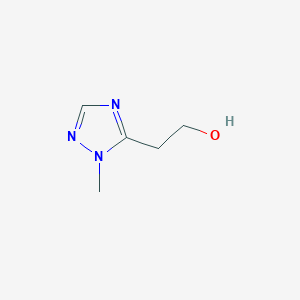

“3-Methoxy-4-(oxetan-3-yloxy)benzoic acid” is a chemical compound with the molecular formula C11H12O5 and a molecular weight of 224.21 . It is also known by the synonym "Benzoic acid, 3-methoxy-4-(3-oxetanyloxy)-" .

Molecular Structure Analysis

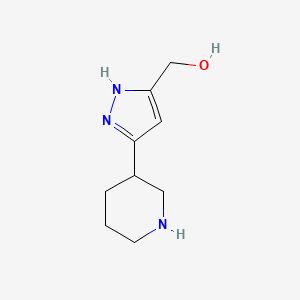

The molecular structure of “3-Methoxy-4-(oxetan-3-yloxy)benzoic acid” consists of a benzoic acid core with methoxy (OCH3) and oxetan-3-yloxy (C3H5O) functional groups attached to the benzene ring .Wissenschaftliche Forschungsanwendungen

-

Synthesis and Reactivity in Medicinal Chemistry

- Oxetane derivatives have been increasingly exploited in medicinal chemistry . They influence physicochemical properties as a stable motif and undergo ring-opening reactions as a synthetic intermediate .

- The synthesis of new oxetane derivatives involves various methods, including intramolecular cyclization through C-C bond formation, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .

- The results of these methods have driven numerous studies into the synthesis of new oxetane derivatives .

-

Synthesis of New Heterocyclic Amino Acid Derivatives

- A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described .

- The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

- Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .

- The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

-

Preparation of Energetic Oxetanes

- Oximes, such as 3-oximinooxetane, play an important role in the chemistry of energetic materials . They can be easily obtained from corresponding keto compounds and offer great synthetic potential .

- Their reduction allows the synthesis of amines, which can be converted to nitramines or nitro compounds by oxidation of the amino group .

- Direct oxidation of oximes with peroxy acids such as peroxytrifluoroacetic acid allows conversion into the corresponding mononitro compounds .

- Tandem nitration-oxidation reactions such as the Scholl or Ponzio reaction even directly afford the respective geminal dinitro compounds .

- Accordingly, 3-oximinooxetane is an important and general precursor for 3-nitrooxetane, 3,3-dinitrooxetane, and 3-aminooxetane .

-

Chemical Compound for Scientific Experiments

-

Oxetanes in Drug Discovery

- Oxetanes have been employed to improve drugs’ physiochemical properties . Over a dozen oxetane-containing drugs have progressed to different phases of clinical trials .

- Oxetane is more metabolically stable and lipophilicity neutral . It reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .

- Three FDA-approved oxetane-containing drugs are taxol and its two semisynthetic brethrens: Sanofi’s docetaxel (Taxotere) and cabazitaxel (Jevtana), all chemotherapies for treating cancer .

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

- A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described .

- The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-methoxy-4-(oxetan-3-yloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-10-4-7(11(12)13)2-3-9(10)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZOWXVJIGBQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(oxetan-3-yloxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)

![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)

![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)